5,7-dibromo-1-methyl-3H-indol-2-one

Description

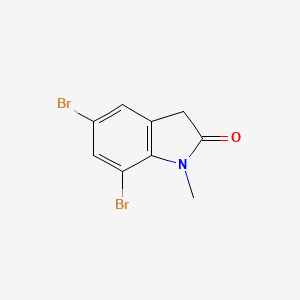

5,7-Dibromo-1-methyl-3H-indol-2-one is a halogenated indole derivative characterized by bromine substituents at positions 5 and 7 of the indole ring, a methyl group at position 1, and a ketone moiety at position 2. Its molecular formula is C₉H₇Br₂NO, with a molecular weight of 305.97 g/mol.

Properties

CAS No. |

100831-26-3 |

|---|---|

Molecular Formula |

C9H7Br2NO |

Molecular Weight |

304.97 g/mol |

IUPAC Name |

5,7-dibromo-1-methyl-3H-indol-2-one |

InChI |

InChI=1S/C9H7Br2NO/c1-12-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3 |

InChI Key |

RPILJMKHMRFONN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC(=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1-methyl-3H-indol-2-one typically involves the bromination of 1-methylindole. The process includes the following steps:

Bromination: 1-methylindole is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 5 and 7 positions.

Cyclization: The brominated intermediate undergoes cyclization to form the indole ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-1-methyl-3H-indol-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of bromine atoms, it can undergo nucleophilic aromatic substitution reactions where a nucleophile replaces a bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.

Major Products Formed

Nucleophilic Substitution: The major products are substituted indole derivatives where the bromine atoms are replaced by other functional groups.

Hydrolysis: The major products include ring-opened intermediates and carboxylic acids.

Scientific Research Applications

5,7-dibromo-1-methyl-3H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dibromo-1-methyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5,7-dibromo-1-methyl-3H-indol-2-one and analogous indole derivatives:

Key Findings:

Substituent Effects: Bromine Position: Bromine at positions 5 and 7 (target compound) creates a sterically crowded environment compared to mono-brominated analogs (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one). This reduces nucleophilic attack susceptibility but may hinder synthetic accessibility . Methyl vs.

Electronic Properties: The dual bromine atoms in the target compound significantly lower electron density on the indole ring compared to non-halogenated derivatives (e.g., 1-methyl-1H-indol-5-amine, mp 103°C ). This electron-withdrawing effect may stabilize intermediates in electrophilic substitution reactions.

Biological Relevance: Compounds with imidazolone or propenone side chains (e.g., and ) exhibit expanded pharmacological profiles, such as antimicrobial or fluorescent properties, whereas the target compound’s simpler structure may prioritize kinase inhibition or cytotoxicity .

Synthetic Challenges: Introducing bromine at positions 5 and 7 requires regioselective bromination, often using Br₂/FeBr₃ or N-bromosuccinimide (NBS), which can compete with undesired positions. In contrast, mono-brominated derivatives (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one) are more straightforward to synthesize .

Research Implications

The structural uniqueness of this compound positions it as a promising scaffold for drug discovery, particularly in designing inhibitors for bromodomain-containing proteins or halogen-bonding interactions. Comparative studies with dimethyl or amino-substituted analogs highlight trade-offs between steric effects, solubility, and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.